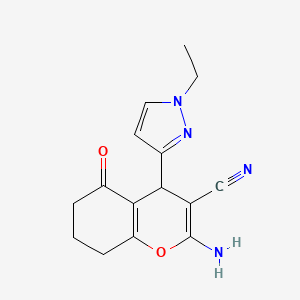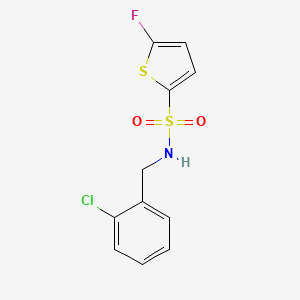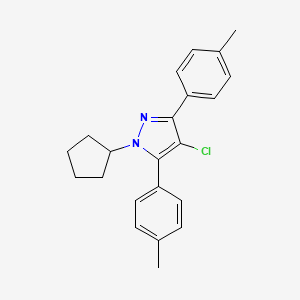![molecular formula C21H27N3S B10921643 1-(2-Phenylethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea](/img/structure/B10921643.png)
1-(2-Phenylethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENETHYL-N’-[4-(PIPERIDINOMETHYL)PHENYL]THIOUREA is a thiourea derivative that has garnered interest due to its potential applications in various scientific fields. This compound features a phenethyl group and a piperidinylmethylphenyl group attached to a thiourea moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-[4-(PIPERIDINOMETHYL)PHENYL]THIOUREA typically involves the reaction of phenethylamine with 4-(piperidinomethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N’-[4-(PIPERIDINOMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-[4-(PIPERIDINOMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The phenethyl and piperidinylmethylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-PHENETHYL-4-PIPERIDINONE: A related compound with a piperidinone moiety instead of thiourea.
N-PHENYL-4-PIPERIDINAMINE: Contains a piperidinamine group and is used in similar applications.
Uniqueness
N-PHENETHYL-N’-[4-(PIPERIDINOMETHYL)PHENYL]THIOUREA is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H27N3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H27N3S/c25-21(22-14-13-18-7-3-1-4-8-18)23-20-11-9-19(10-12-20)17-24-15-5-2-6-16-24/h1,3-4,7-12H,2,5-6,13-17H2,(H2,22,23,25) |
InChI Key |
YXKNTCAIRBTUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10921565.png)
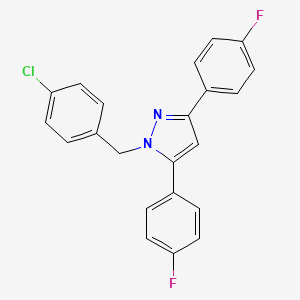
![4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10921575.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921578.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921582.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921583.png)
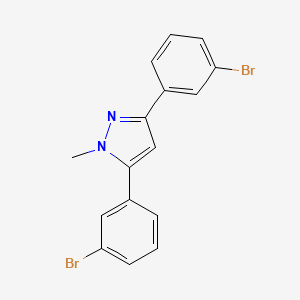
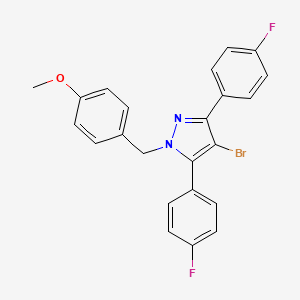
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10921606.png)
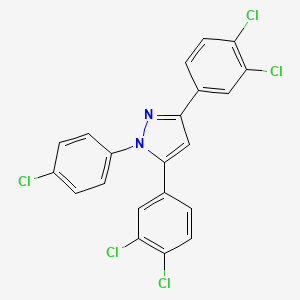
![3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921611.png)
